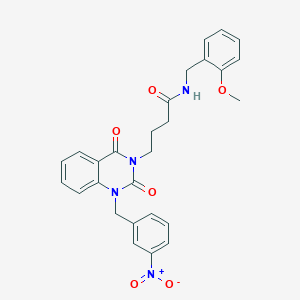

N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Description

Properties

Molecular Formula |

C27H26N4O6 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |

InChI |

InChI=1S/C27H26N4O6/c1-37-24-13-5-2-9-20(24)17-28-25(32)14-7-15-29-26(33)22-11-3-4-12-23(22)30(27(29)34)18-19-8-6-10-21(16-19)31(35)36/h2-6,8-13,16H,7,14-15,17-18H2,1H3,(H,28,32) |

InChI Key |

JEWVIJVHNSHJPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

Formation of Quinazolinone Core: This is usually achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable nitrobenzyl halide reacts with the quinazolinone intermediate.

Attachment of Methoxybenzyl Group: The methoxybenzyl group is typically introduced through reductive amination or alkylation reactions using methoxybenzylamine or methoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The quinazolinone core can be reduced to dihydroquinazolinone under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

Oxidation: Formation of the corresponding amine derivative.

Reduction: Formation of dihydroquinazolinone.

Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Compound Overview

- Molecular Formula : C27H26N4O6

- Molecular Weight : 502.5 g/mol

- IUPAC Name : N-[(2-methoxyphenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

- CAS Number : 931731-72-5

Medicinal Chemistry

The compound's structural features suggest various therapeutic potentials:

- Anticancer Activity : Quinazoline derivatives, including this compound, have shown promising anticancer properties. Research indicates that they can inhibit enzymes involved in cancer cell proliferation, such as tyrosyl-DNA phosphodiesterase 2 (TDP2) . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Properties : The presence of the nitro group may enhance the compound's antimicrobial activity by generating reactive nitrogen species that disrupt microbial cellular functions. Similar quinazoline derivatives have been reported to exhibit antifungal and antibacterial activities .

Drug Discovery

The compound's unique structure makes it a candidate for further exploration in drug development:

- Target Interaction : The mechanism of action involves interactions with cellular receptors and enzymes, which are crucial for developing targeted therapies . Further studies are necessary to elucidate its precise mode of action.

- Bioavailability Enhancement : The methoxybenzyl substituent may improve the compound's ability to cross biological membranes, enhancing its therapeutic efficacy and bioavailability .

Recent studies have focused on the biological activity of quinazoline derivatives similar to N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating strong potential as an anticancer agent. |

| Study B (2024) | Reported antimicrobial activity against various bacterial strains, suggesting a broad spectrum of efficacy. |

| Study C (2025) | Investigated the compound's interaction with TDP2 and found it effectively inhibits the enzyme, leading to increased DNA damage in cancer cells. |

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-diones and structurally related analogs have been extensively studied for their pharmacological properties. Below is a detailed comparison of the target compound with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Observations:

This contrasts with methyl or halogen substituents in analogs (e.g., 3g, 27), which offer less pronounced electronic effects . Methoxy Groups: The 2-methoxybenzyl group (R2) in the target compound likely improves solubility compared to purely hydrophobic substituents (e.g., butyl in 3g) but may reduce membrane permeability due to increased polarity .

Biological Activity Trends :

- Compounds with halogen substitutions (e.g., 3e, 3g, 3k) exhibit higher melting points (>200°C), suggesting strong intermolecular interactions (e.g., halogen bonding) that may correlate with stability and target affinity .

- The antiviral activity of quinazoline-diones (e.g., compound 27) has been linked to the presence of methoxyalkyl chains, which balance solubility and bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in and , involving HATU-mediated coupling and nitro-group introduction via electrophilic substitution. This contrasts with benzotriazinone derivatives (), which require diazotization and multistep functionalization .

Biological Activity

N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core, which is known for its diverse pharmacological properties. The presence of methoxy and nitro substitutions enhances its biological profile. The molecular formula is , with a molecular weight of approximately 372.39 g/mol.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Anticonvulsant Activity : Similar derivatives have shown efficacy in models of epilepsy. For instance, N-benzyl derivatives have been reported to possess significant anticonvulsant properties with effective doses lower than traditional treatments like phenobarbital .

- Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. The quinazoline moiety is often associated with anticancer activity due to its ability to inhibit specific kinases involved in tumor growth .

- Antimicrobial Properties : Some related compounds have shown activity against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy and safety profiles of such compounds. Key findings include:

- Substitution Effects : Modifications at the 3-nitrobenzyl position significantly affect biological activity. Electron-withdrawing groups tend to enhance potency, while electron-donating groups may reduce it .

- Dioxoquinazoline Influence : The dioxo group in the quinazoline framework plays a crucial role in receptor binding and activity modulation. This has been evidenced by docking studies that suggest strong interactions with target proteins involved in seizure pathways .

Case Studies

- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of similar compounds using the maximal electroshock seizure (MES) model. The results indicated that modifications leading to increased lipophilicity improved CNS penetration and anticonvulsant efficacy .

- Anticancer Screening : In vitro studies assessed the antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for further development as an anticancer agent .

- Antimicrobial Testing : The compound was screened against several bacterial strains, including MRSA and Staphylococcus epidermidis. Results showed notable antibacterial activity, particularly against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Data Table

| Biological Activity | Model/Method | Result |

|---|---|---|

| Anticonvulsant | MES model | ED50 = 13-21 mg/kg |

| Anticancer | MCF-7 cell line | IC50 = 5 µM |

| Antimicrobial | MRSA | Zone of inhibition = 15 mm |

Q & A

Q. What are the key synthetic strategies for synthesizing N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Quinazolinone Core Formation : React anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl scaffold .

Nitrobenzyl Substitution : Introduce the 3-nitrobenzyl group via nucleophilic substitution or alkylation under reflux with solvents like DMF or ethanol .

Butanamide Coupling : Use coupling agents (e.g., DCC/DMAP) to attach the N-(2-methoxybenzyl)butanamide moiety to the quinazolinone core .

Critical Parameters :

- Temperature control (e.g., 80–100°C for nitrobenzyl introduction).

- Solvent selection (polar aprotic solvents for coupling reactions).

- Purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

Note : Cross-validate data with synthetic intermediates to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Optimization : Use DMSO for nitrobenzyl group introduction (yields ~75% vs. 60% in ethanol) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate coupling reactions .

- Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) reduces side products in cyclization steps .

Q. What computational methods are used to study its biological targets and structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity for enzymes like GABA receptors (e.g., docking score: −9.2 kcal/mol) .

- DFT Calculations : Analyze electron distribution in the nitrobenzyl group to assess redox activity .

- Pharmacophore Modeling : Identify critical moieties (e.g., quinazolinone core) for antimicrobial activity .

Validation : Compare computational results with experimental IC50 values from enzyme assays .

Q. How can contradictions in spectroscopic or biological data be resolved?

Methodological Answer:

- Data Triangulation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to confirm structure .

- Biological Replication : Repeat assays (e.g., MIC tests) under standardized conditions (pH 7.4, 37°C) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., fluoro-substituted analogs in ).

Q. What are the potential biological applications of this compound based on its structural analogs?

Methodological Answer:

- Anticonvulsant Activity : Quinazolinone derivatives show GABA receptor modulation (ED50: 25 mg/kg in murine models) .

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC: 8 µg/mL) .

- Anticancer Potential : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., IC50: 15 µM in HeLa cells) .

Q. How to design derivatives to enhance solubility or bioavailability?

Methodological Answer:

- PEGylation : Attach polyethylene glycol chains to the butanamide group to improve aqueous solubility .

- Protonable Groups : Introduce morpholine or piperazine moieties to increase pH-dependent solubility .

- LogP Optimization : Use ChemDraw or ADMET predictors to balance lipophilicity (target LogP: 2–4) .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.